REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[CH2:6]1[O:9][CH:7]1[CH3:8].C(P(C[CH2:20][CH2:21][CH3:22])CCCC)CCC.[O:23]1CCOCC1>O.[Ru](Cl)(Cl)Cl>[C:1]([N:5]1[CH2:6][CH:7]([CH3:8])[O:9][C:21]([CH3:20])([OH:23])[CH2:22]1)([CH3:4])([CH3:3])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
catalyst
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
A 300-ml stirred autoclave with pyrex liner
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Type
|
CUSTOM
|
Details
|
purged of air
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The products were distilled
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1CC(OC(C1)C)(O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |